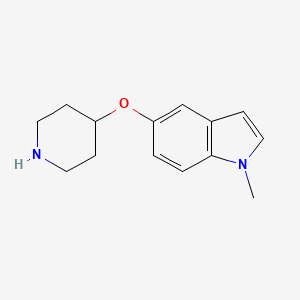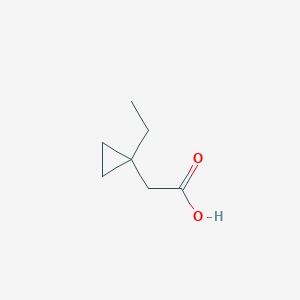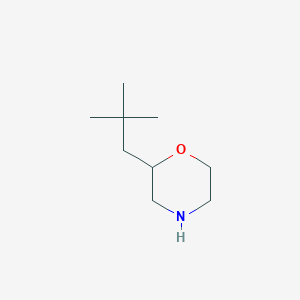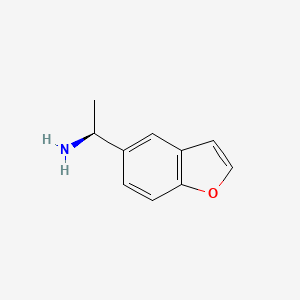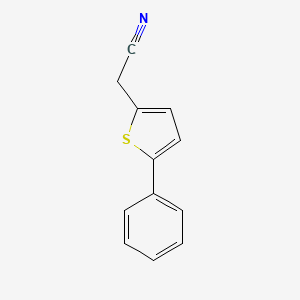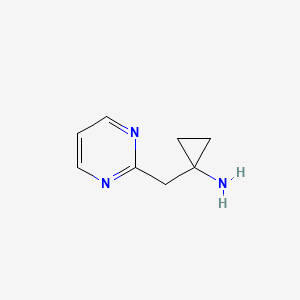
1-(2-Pyrimidinylmethyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyrimidinylmethyl)cyclopropanamine is a chemical compound with the molecular formula C8H11N3. It consists of a cyclopropane ring attached to a pyrimidine moiety via a methylene bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrimidinylmethyl)cyclopropanamine typically involves the reaction of 2-chloromethylpyrimidine with cyclopropanamine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities .
化学反应分析
Types of Reactions
1-(2-Pyrimidinylmethyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while reduction can lead to the formation of cyclopropylamines with altered substituents .
科学研究应用
1-(2-Pyrimidinylmethyl)cyclopropanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic applications.
作用机制
The mechanism of action of 1-(2-Pyrimidinylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Cyclopropanamine: A simpler analog without the pyrimidine moiety.
2-Pyrimidinylmethylamine: Lacks the cyclopropane ring but retains the pyrimidine moiety.
Cyclopropylamine: Another analog with a cyclopropane ring but different substituents.
Uniqueness
1-(2-Pyrimidinylmethyl)cyclopropanamine is unique due to the combination of the cyclopropane ring and the pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
1-(pyrimidin-2-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H11N3/c9-8(2-3-8)6-7-10-4-1-5-11-7/h1,4-5H,2-3,6,9H2 |
InChI 键 |
UQSWVRDHKQJGLT-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=NC=CC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


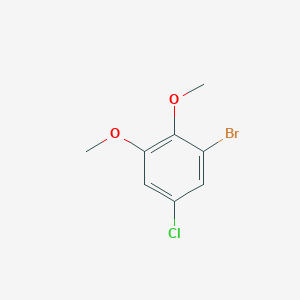
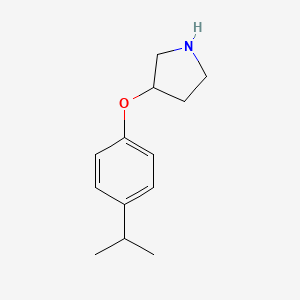
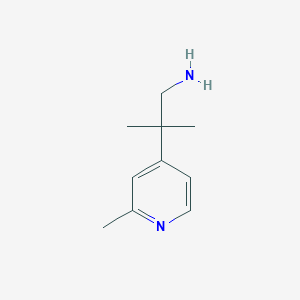

![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
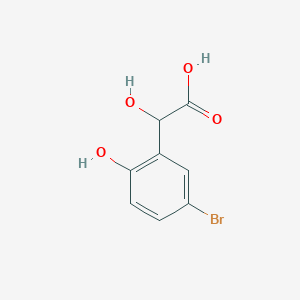
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
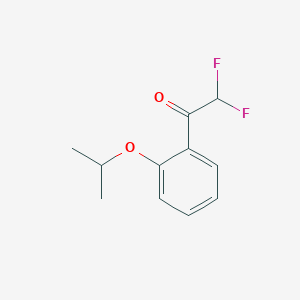
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
